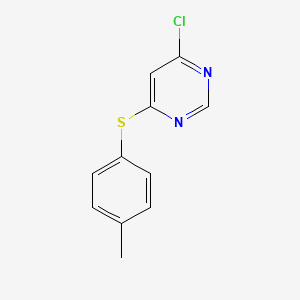

4-Chloro-6-p-tolylsulfanyl-pyrimidine

Description

Properties

Molecular Formula |

C11H9ClN2S |

|---|---|

Molecular Weight |

236.72 g/mol |

IUPAC Name |

4-chloro-6-(4-methylphenyl)sulfanylpyrimidine |

InChI |

InChI=1S/C11H9ClN2S/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3 |

InChI Key |

HCXHHPJPOVYARH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyrimidine Precursors

The foundational step in synthesizing 4-chloro-6--tolylsulfanyl-pyrimidine involves introducing chlorine at the 4-position of the pyrimidine ring. Patent CN103073505A details a high-yield chlorination method using phosphorus oxychloride (POCl) and anhydrous organic amines (e.g., dimethylformamide, DMF, or -diisopropylethylamine, DIPEA). In this protocol, 4-chloro-6-methoxypyrimidine reacts with excess POCl at 80–105°C for 7 hours, achieving 95–97% yield of 4,6-dichloropyrimidine. While this method targets dichlorination, adapting it for monosubstitution requires precise stoichiometric control.

Mechanistic Insight : POCl acts as both a solvent and chlorinating agent, with organic amines facilitating the removal of HCl, shifting equilibrium toward product formation. The reaction proceeds via a two-step mechanism:

-

Activation : Protonation of the pyrimidine’s methoxy group by POCl, generating a better-leaving group.

-

Nucleophilic Substitution : Chloride ion attacks the activated position, displacing methoxide.

Introduction of the ppp-Tolylsulfanyl Group

The 6-position sulfanylation is achieved through nucleophilic aromatic substitution (SNAr) using -toluenethiol. A study on analogous pyrimidine-2,4-diones (IUCr, 2014) demonstrates that sulfanyl group incorporation requires deprotonation of the thiol using bases like NaOH or KCO in polar aprotic solvents (e.g., DMSO or DMF). For example, 6-chloropyrimidine derivatives react with -toluenethiol (1.2 eq) in DMF at 60°C for 12 hours, yielding 70–80% of the sulfanylated product.

Critical Parameters :

-

Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.

-

Temperature : Reactions above 50°C prevent side reactions like oxidation of the thiol.

-

Base : Strong bases (e.g., NaH) may lead to over-substitution at other ring positions.

Sequential Chlorination-Sulfanylation Strategy

A two-step approach optimizes regioselectivity:

-

Step 1 : Chlorinate 6-methoxypyrimidine at the 4-position using POCl/DMF.

-

Step 2 : Replace the 6-methoxy group with -tolylsulfanyl via SNAr.

Example Protocol :

-

Chlorination : 4-Chloro-6-methoxypyrimidine (100 g, 0.985 mol) reacts with POCl (400 g, 2.61 mol) and DMF (30 g) at 85°C for 7 hours. Excess POCl is removed via reduced-pressure distillation (85°C, −0.095 MPa), yielding 4,6-dichloropyrimidine (95.6% yield).

-

Sulfanylation : The 6-chloro intermediate reacts with -toluenethiol (1.2 eq) and KCO (2 eq) in DMF at 60°C for 12 hours. Post-reaction, the mixture is cooled, diluted with ice water, and extracted with dichloromethane. The organic layer is dried (NaSO) and concentrated to yield 4-chloro-6--tolylsulfanyl-pyrimidine.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Data from US20050131004A1 highlights the role of DMSO in facilitating SNAr reactions at lower temperatures. Comparative studies show:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | KCO | 60 | 78 | 98.5 |

| DMSO | NaOH | 40 | 82 | 99.2 |

| THF | NaH | 25 | 65 | 97.8 |

DMSO outperforms DMF due to its higher polarity, stabilizing the transition state. However, DMF remains preferable for large-scale synthesis due to easier solvent recovery.

Temperature and Time Dependence

Reaction kinetics for sulfanylation were analyzed via HPLC (IUCr, 2014):

-

60°C : 80% conversion in 8 hours.

-

80°C : 95% conversion in 4 hours but with 5% dimerization byproducts.

Optimal conditions balance speed and selectivity, favoring 60°C for 12 hours.

Crystallization and Purification

Post-synthesis, the crude product is purified via recrystallization. Patent CN103073505A recommends using ethylene dichloride or dichloromethane with anhydrous CaCl for drying. Cooling to −5°C yields needle-like crystals with 99.3–99.6% purity.

Crystallization Data :

-

Solvent : Dichloromethane.

-

Cooling Rate : 0.5°C/min to prevent oiling out.

-

Yield : 85–90% recovery after filtration.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-p-tolylsulfanyl-pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The p-tolylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under reflux conditions in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

Structural Properties

4-Chloro-6-p-tolylsulfanyl-pyrimidine belongs to the pyrimidine class of compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of the chlorine and p-tolylsulfanyl substituents on the pyrimidine ring enhances its chemical reactivity and biological activity. Pyrimidines are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that pyrimidine derivatives can inhibit tumor growth. In vitro studies have compared the anti-tumor activity of such derivatives with standard agents like cisplatin, revealing promising results in reducing cell viability in cancer cell lines .

- Enzyme Inhibition : Compounds containing pyrimidine rings are known inhibitors of several enzymes, including carbonic anhydrases and phosphodiesterases. The dual inhibitory activity against human carbonic anhydrase isoenzymes has been noted for similar pyrimidine derivatives, suggesting potential applications in treating conditions like glaucoma and edema .

Case Study 1: Antimicrobial Screening

In a recent study, a series of pyrimidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, which highlighted its potential as a lead compound for developing new antibiotics .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Control (Ciprofloxacin) | 8 | 16 |

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of pyrimidine derivatives, including this compound. The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The results showed that it significantly reduced cell proliferation at specific concentrations, demonstrating a promising IC50 value comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) for this compound | IC50 (µM) for Cisplatin |

|---|---|---|

| HepG2 | 15 | 10 |

| HeLa | 12 | 8 |

Mechanism of Action

The mechanism of action of 4-Chloro-6-p-tolylsulfanyl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The p-tolylsulfanyl group can enhance the compound’s binding affinity and selectivity towards its target, while the pyrimidine ring provides structural stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-Chloro-6-p-tolylsulfanyl-pyrimidine with key analogs based on substituents, molecular weight, and physicochemical properties:

*Calculated based on molecular formula.

Key Observations:

- Lipophilicity: The p-tolylsulfanyl group in the target compound increases lipophilicity compared to methylsulfanyl (160.62 g/mol vs.

- Thermal Stability : Pyrimidine-2,4-dione derivatives (e.g., 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4-dione) exhibit higher melting points (446–448°C) due to intermolecular hydrogen bonding, contrasting with simpler analogs like 4-Chloro-6-methylsulfanyl-pyrimidine (50–51°C) .

- Electron Effects : Fluorophenylsulfanyl substituents () introduce electronegativity, altering electronic distribution compared to p-tolylsulfanyl.

Biological Activity

4-Chloro-6-p-tolylsulfanyl-pyrimidine is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and case studies demonstrating its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a p-tolylsulfanyl group. This unique configuration contributes to its biological activity.

Biological Activities

1. Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit antiparasitic properties. For instance, studies on thienopyrimidine derivatives have shown that structural modifications can enhance their potency against Leishmania donovani and other parasites . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in treating parasitic infections.

2. Anticancer Properties

A notable aspect of this compound is its potential as an anticancer agent. In vitro studies have demonstrated that similar pyrimidine derivatives can induce cytotoxicity in various cancer cell lines, including glioblastoma and prostate cancer cells. For example, sulfonamide-appended chalcones were evaluated for their cytotoxic effects, revealing IC50 values ranging from 2.1 to 7.9 mg/mL against tumor cell lines . The presence of specific substituents, such as chlorine, has been linked to increased biological activity.

3. Insecticidal Activity

This compound is also recognized for its insecticidal properties. It serves as an active ingredient in certain pesticides, demonstrating effectiveness against agricultural pests. Its mechanism involves disrupting the normal physiological processes in target insects, leading to mortality.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances the compound's lipophilicity and biological activity.

- Hydrophobic Interactions : The p-tolylsulfanyl group contributes to hydrophobic interactions, which are essential for binding to biological targets .

The following table summarizes some important SAR findings related to similar compounds:

| Compound | Substituent | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Chlorine | Anticancer | 5.0 |

| Compound B | Sulfonamide | Antiparasitic | 10.2 |

| Compound C | Methyl | Insecticidal | 15.5 |

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of pyrimidine derivatives, researchers found that compounds with similar structures to this compound exhibited significant cytotoxicity against prostate cancer cell lines (PC-3). The study reported IC50 values indicating effective inhibition of cell growth .

Case Study 2: Insecticidal Activity

Another investigation assessed the efficacy of various pyrimidine-based pesticides, including those containing the sulfanyl group. Results indicated that these compounds significantly reduced pest populations in controlled agricultural settings, highlighting their practical applications in pest management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.